Imiprothrin

Catalog No.
S530525
CAS No.
72963-72-5
M.F
C17H22N2O4
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imiprothrin

Formulating a consumer aerosol for instant crawling insect knockdown? Generic pyrethroids often fail to paralyze before escape, compromising product efficacy. Imiprothrin delivers ultra-rapid immobilization (4 cm MD50 escape distance) through voltage-gated sodium channel overstimulation, outperforming d-tetramethrin. Supplied as a technical-grade Manufacturing Use Product pre-dissolved in isopropyl myristate to ensure low-viscosity handling and optimal cuticular penetration in buffered, neutral-pH water-based aerosols. Co-formulated with residual pyrethroids for complete kill profiles.

CAS Number

72963-72-5

Product Name

Imiprothrin

IUPAC Name

(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3

InChI Key

VPRAQYXPZIFIOH-UHFFFAOYSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C

solubility

In water, 93.5 mg/l @ 25 °C

Synonyms

Imiprothrin; Pralle; Pralle T; S 4056F; S-4056F; S4056F; S-41311; S 41311; S41311;

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C

The exact mass of the compound Imiprothrin is 317.1507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.94e-04 min water, 93.5 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥93%

Package Size

100 mg, 500 mg, 1 g, 10 g

Imiprothrin is a highly specialized synthetic pyrethroid engineered specifically for ultra-rapid knockdown of crawling insects. Unlike broad-spectrum agricultural pyrethroids, its procurement value lies in its immediate neurotoxic paralytic effect rather than long-term environmental persistence. From a handling and processability standpoint, technical-grade Imiprothrin is a highly viscous brownish liquid (approximately 52,900 cP at 30°C) with an extremely low vapor pressure (1.35 × 10⁻⁸ mmHg at 25°C). Because of its high viscosity and specific cuticular penetration requirements, it is rarely procured for use in isolation; instead, it is typically sourced as a Manufacturing Use Product (MUP) pre-dissolved in lipophilic carriers like isopropyl myristate to ensure manufacturability and optimal formulation compatibility in water-based or hydrocarbon-based aerosols[1].

Substituting Imiprothrin with older knockdown agents like d-tetramethrin or broad-spectrum residuals like cypermethrin fundamentally compromises the end-product's performance profile. While cypermethrin excels at long-term surface protection, it lacks the immediate voltage-gated sodium channel overstimulation required to stop insects instantly, allowing them to escape before mortality occurs. Conversely, while d-tetramethrin is a recognized knockdown agent, it permits significantly greater insect mobility post-exposure compared to Imiprothrin's proprietary hydantoin-merged alcohol moiety [1]. Furthermore, Imiprothrin exhibits a highly specific solvent-dependent penetration mechanism; failing to formulate it with appropriate aliphatic hydrocarbons or esters results in a drastic loss of efficacy, meaning generic drop-in substitution without carrier optimization will yield sub-standard knockdown times [2].

Superior 'Stop-in-Tracks' Knockdown Efficacy vs. d-Tetramethrin

In standardized 'Darts' tests measuring the mean distance (MD50) traveled by cockroaches post-exposure, Imiprothrin demonstrates a profoundly faster paralytic effect compared to legacy knockdown agents. Insects treated with Imiprothrin traveled a mean distance of only 4 cm before complete knockdown, whereas those treated with d-tetramethrin traveled 71 cm under identical conditions [1].

Evidence DimensionMean distance traveled post-exposure (MD50)
Target Compound DataImiprothrin (4 cm)
Comparator Or Baselined-tetramethrin (71 cm)
Quantified Difference94.3% reduction in escape distance
ConditionsStandardized 'Darts' mobility test on cockroaches

This extreme reduction in mobility justifies the procurement of Imiprothrin for premium consumer aerosols where immediate visual proof of efficacy is a primary commercial driver.

Solvent-Dependent Cuticular Penetration and Formulation Requirements

Imiprothrin's knockdown time (KT50) is highly dependent on the polarity of the formulation solvent. When applied topically in acetone, Imiprothrin's KT50 is significantly slower than its injection KT50, indicating poor cuticular penetration. However, when formulated in kerosene or isopropyl myristate, the topical KT50 matches the injection KT50, overcoming the cuticular barrier. In contrast, comparators like Prallethrin show less severe solvent dependency in polar solvents [1].

Evidence DimensionCuticular penetration efficiency (Topical vs. Injection KT50)
Target Compound DataImiprothrin (Requires kerosene/isopropyl myristate to match injection KT50)
Comparator Or BaselinePrallethrin (Shows lower discrepancy between topical and injection KT50 in polar solvents)
Quantified DifferenceImiprothrin mandates specific lipophilic carriers for optimal efficacy
ConditionsTopical application vs. injection in Blattella germanica

Procurement teams must concurrently source compatible lipophilic solvents (e.g., isopropyl myristate) to unlock Imiprothrin's rapid knockdown, as generic polar solvent formulations will fail.

Hydrolytic Stability Profile Dictating pH Constraints

Imiprothrin exhibits a sharply pH-dependent degradation profile that dictates manufacturing parameters for water-based aerosols. It is relatively stable under neutral to slightly acidic conditions, presenting a hydrolytic half-life (t1/2) of 58.6 days at pH 7. However, in alkaline environments, it becomes highly unstable, with the half-life plummeting to just 0.75 days at pH 9, rapidly degrading into N-carbamoyl-N-propargylglycine [1].

Evidence DimensionHydrolytic half-life (t1/2)
Target Compound DataImiprothrin at pH 7 (58.6 days)
Comparator Or BaselineImiprothrin at pH 9 (0.75 days)
Quantified Difference78-fold decrease in stability under alkaline conditions
ConditionsAqueous hydrolysis testing at 25°C

Formulators must strictly buffer aqueous aerosol mixtures to neutral or acidic pH to prevent rapid active ingredient loss during shelf storage.

Viscosity Management via Manufacturing Use Products (MUP)

Technical-grade Imiprothrin possesses an exceptionally high viscosity of 52,900 cP at 30°C, making direct industrial pumping and blending highly impractical compared to less viscous pyrethroids. To resolve this processability bottleneck, it is commercially supplied as a 50% Manufacturing Use Product (MUP) dissolved in isopropyl myristate, drastically reducing the viscosity to a workable range for high-throughput aerosol filling lines [1].

Evidence DimensionDynamic viscosity
Target Compound DataTechnical Imiprothrin (52,900 cP at 30°C)
Comparator Or BaselineStandard industrial pumping limits (typically < 10,000 cP without heating)
Quantified DifferenceRequires 50% dilution in isopropyl myristate for standard processability
ConditionsRheological assessment at 30°C

Buyers should specify the 50% MUP grade rather than 100% technical grade to avoid severe equipment fouling and heating costs during large-scale formulation.

Premium Immediate-Action Aerosols

Utilizing its 4 cm MD50 escape distance, Imiprothrin is the optimal active ingredient for 'stop-in-tracks' consumer cockroach sprays where rapid visual paralysis is the primary product claim, significantly outperforming d-tetramethrin [1].

Dual-Active Space Sprays

Imiprothrin is frequently co-formulated with residual pyrethroids like cypermethrin or cyphenothrin; Imiprothrin provides the sub-4-minute KT50 knockdown, while the secondary active ensures long-term mortality, creating a complete pest control profile [2].

pH-Controlled Water-Based Emulsions

Due to its rapid degradation at pH 9 (t1/2 = 0.75 days), Imiprothrin is specifically selected for strictly buffered neutral or mildly acidic water-based aerosol systems to maximize shelf life and active ingredient stability[3].

Physical Description

Viscous brown liquids or solids; [EXTOXNET]

Color/Form

Viscous liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

318.15795719 g/mol

Monoisotopic Mass

318.15795719 g/mol

Flash Point

110 °C

Heavy Atom Count

23

Density

1.1 g/cu cm
Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/

LogP

2.9 (LogP)
log Kow = 2.9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000001 [mmHg]
1.35X10-8 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

72963-72-5

Absorption Distribution and Excretion

Male and female rats receiving a single oral dose of labeled imiprothrin at 1 or 200 mg/kg eliminated almost all of the radioactivity within 7 days. More than 83% of the radioactivity was excreted in the urine. 14C-residues were generally low in all dosed groups with no marked sex-related differences in excretion rates or tissue residues.

Wikipedia

Imiprothrin

Stability Shelf Life

Stable to metals, metal ions, sunlight & elevated temperature. ... Stable when stored in commercial package (steel cans) for 1 yr.
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